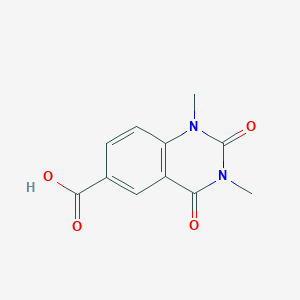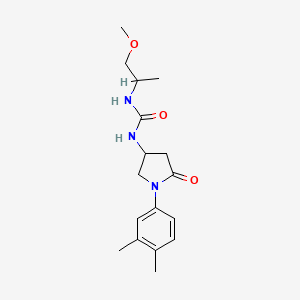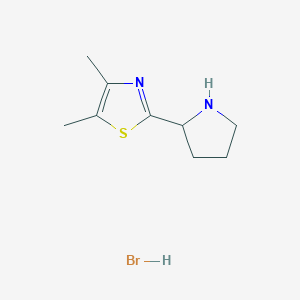
tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester and a 2-chloronicotinamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the tert-Butyl Ester Group: This step often involves esterification using tert-butyl alcohol and an acid catalyst.
Attachment of the 2-Chloronicotinamido Group: This step can be achieved through an amide coupling reaction between the pyrrolidine derivative and 2-chloronicotinic acid or its activated ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitro group in the nicotinamido moiety, converting it to an amine.
Substitution: The chlorine atom in the 2-chloronicotinamido group can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amino derivatives of the nicotinamido group.
Substitution: Various substituted nicotinamido derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound may have potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the nicotinamido group suggests it could interact with biological targets involved in redox reactions or enzyme inhibition.
Industry
In the pharmaceutical industry, this compound could be used in the synthesis of active pharmaceutical ingredients (APIs). Its structural features make it a candidate for developing new therapeutic agents.
Mecanismo De Acción
The mechanism by which tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate exerts its effects would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The nicotinamido group might participate in redox reactions, influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(methoxy(methyl)carbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(acetylamino)methyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 2-((2-chloronicotinamido)methyl)pyrrolidine-1-carboxylate is unique due to the presence of the 2-chloronicotinamido group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyrrolidine derivatives that may lack this specific functional group.
Propiedades
IUPAC Name |
tert-butyl 2-[[(2-chloropyridine-3-carbonyl)amino]methyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O3/c1-16(2,3)23-15(22)20-9-5-6-11(20)10-19-14(21)12-7-4-8-18-13(12)17/h4,7-8,11H,5-6,9-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITILHAUKAMWLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CNC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-methoxy-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2605378.png)
![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2605379.png)



![(E)-4-(Dimethylamino)-N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]but-2-enamide](/img/structure/B2605385.png)
![7-(4-chlorobenzyl)-1,3,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2605388.png)


![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/new.no-structure.jpg)


